molecular formula C16H21N3OS2 B2696622 1-(Thiophen-2-yl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea CAS No. 1428365-90-5

1-(Thiophen-2-yl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea

Cat. No.: B2696622
CAS No.: 1428365-90-5
M. Wt: 335.48
InChI Key: DPIQFTUAJKTAOR-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea is a complex organic compound featuring a thiophene ring, a piperidine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-yl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carbonyl chloride with piperidine to form an intermediate, which is then reacted with ethyl isocyanate to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups like halides or alkyl groups.

Scientific Research Applications

1-(Thiophen-2-yl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxamide or thiophene-2-sulfonamide.

    Piperidine derivatives: Compounds such as 4-(thiophen-2-yl)piperidine or N-ethylpiperidine.

Uniqueness

1-(Thiophen-2-yl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea is unique due to its combination of a thiophene ring and a piperidine ring linked by a urea moiety. This structure imparts specific chemical and biological properties that are not observed in simpler thiophene or piperidine derivatives.

Properties

IUPAC Name

1-thiophen-2-yl-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS2/c20-16(18-15-4-2-12-22-15)17-7-10-19-8-5-13(6-9-19)14-3-1-11-21-14/h1-4,11-13H,5-10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIQFTUAJKTAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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